

Technical Guide: Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5)

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Compound of Interest

Compound Name: *Benzyl prop-2-yn-1-ylcarbamate*

Cat. No.: *B121593*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, is a chemical compound with the CAS number 120539-91-5.^{[1][2][3][4]} This molecule incorporates a propargylamine moiety, a structural feature of significant interest in medicinal chemistry and drug discovery due to its presence in various neuroprotective agents.^[5] The presence of the terminal alkyne group also makes it a valuable reagent in "click chemistry," a set of powerful and versatile reactions for molecular synthesis.^{[6][7]} This technical guide provides a comprehensive overview of the properties, structure, synthesis, and potential biological relevance of **Benzyl prop-2-yn-1-ylcarbamate**.

Chemical Structure and Properties

The chemical structure of **Benzyl prop-2-yn-1-ylcarbamate** consists of a benzyl carbamate protecting group attached to a propargylamine functional group.

Structure:

Caption: Chemical structure of **Benzyl prop-2-yn-1-ylcarbamate**.

Table 1: Physicochemical Properties

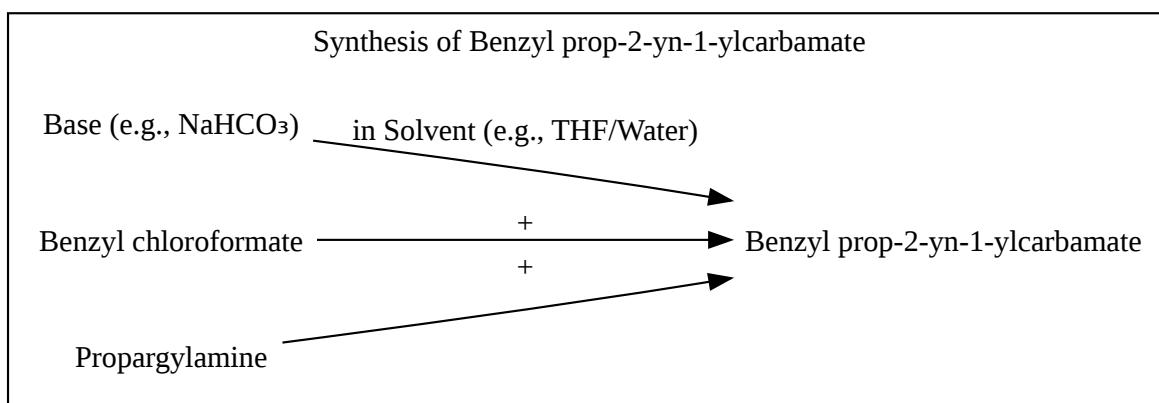
Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1][3][4]
Molecular Weight	189.21 g/mol	[1][3][4]
Appearance	White to off-white crystalline solid or powder	[8]
Melting Point	39-41 °C	
Boiling Point	324 °C at 760 mmHg	
Solubility	Soluble in Ethanol	[3]
InChI Key	SVBHWCDVMKYTN-UHFFFAOYSA-N	

Experimental Protocols

Synthesis

A common method for the synthesis of **Benzyl prop-2-yn-1-ylcarbamate** involves the reaction of propargylamine with benzyl chloroformate under basic conditions.[3]

Reaction Scheme:



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Caption: General synthesis scheme.

Detailed Protocol (Illustrative):

- Dissolution: Dissolve propargylamine (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
- Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.
- Reaction: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9]

Purification

Column Chromatography (Illustrative Protocol):

- Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[10]
- Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

- Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[11]

Recrystallization (Illustrative Protocol):

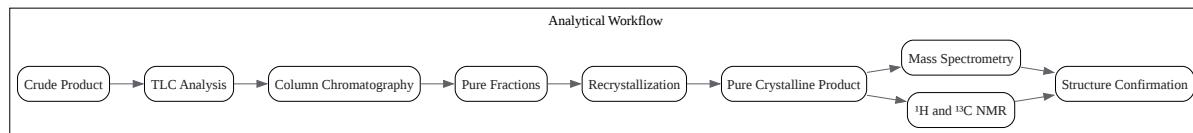
- Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of ethanol and water is a potential candidate.[12][13][14]
- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Crystallization: Slowly add water to the hot solution until turbidity is observed. Reheat the solution until it becomes clear again.
- Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Expected signals for aromatic, benzylic, propargylic, and acetylenic protons.	[15][16][17]
¹³ C NMR	Expected signals for aromatic, carbonyl, benzylic, and acetylenic carbons.	[1][3][4][18]
Mass Spec.	Expected molecular ion peak [M+H] ⁺ at m/z 190.08626.	[1][4][8]

Illustrative Analytical Workflow:



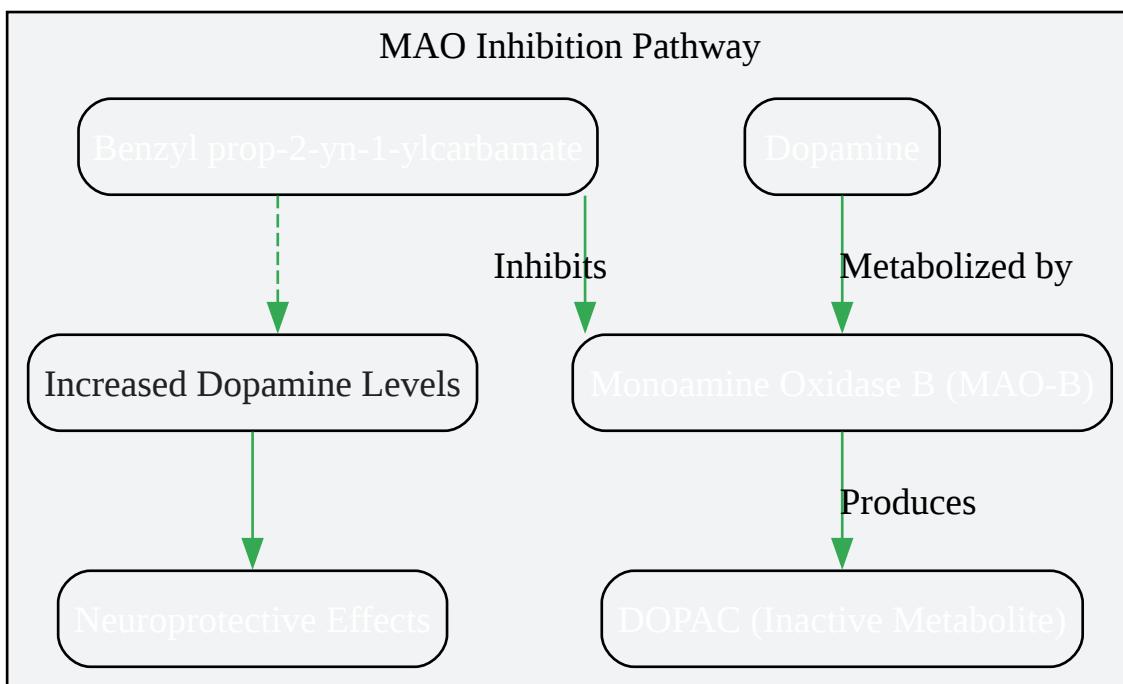
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Caption: Analytical workflow for **Benzyl prop-2-yn-1-ylcarbamate**.

Biological Activity and Signaling Pathways

The propargylamine moiety is a key pharmacophore in several drugs targeting neurodegenerative diseases, primarily through the inhibition of monoamine oxidases (MAO).^[5] MAOs are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. While direct experimental data for **Benzyl prop-2-yn-1-ylcarbamate** is limited, its structural similarity to known MAO inhibitors suggests it may exhibit similar activity.

Proposed Signaling Pathway: Monoamine Oxidase Inhibition



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Caption: Proposed MAO-B inhibition pathway.

The neuroprotective effects of propargylamine derivatives may also involve the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival and differentiation.[\[5\]](#)

Applications in Drug Development and Research

- **Neuroprotective Agent Development:** As a scaffold for the design and synthesis of novel monoamine oxidase inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Click Chemistry:** The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient synthesis of more complex molecules and bioconjugates.[\[6\]](#)[\[7\]](#)[\[25\]](#)[\[26\]](#)
- **Organic Synthesis:** Serves as a versatile building block for the introduction of the protected propargylamine functionality in multi-step organic syntheses.

Safety Information

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

This technical guide provides a summary of the available information on **Benzyl prop-2-yn-1-ylcarbamate** (CAS 120539-91-5). Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.

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